Copper(II) Ionophore IV

Descripción general

Descripción

Synthesis Analysis

The synthesis of Copper(II) Ionophore IV involves a two-part strategy for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis

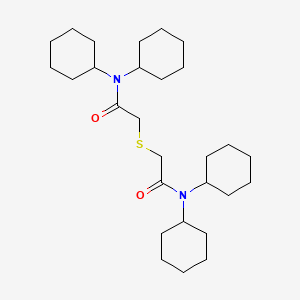

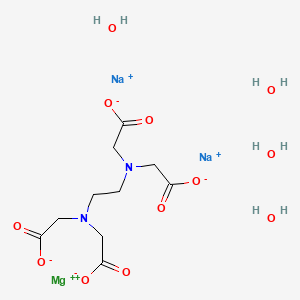

The molecular weight of Copper(II) Ionophore IV is 476.76, and its formula is C28H48N2O2S .Chemical Reactions Analysis

Copper(II) Ionophore IV reacts with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2. Some basic salts may also form. The precipitate dissolves in excess ammonia to form a dark blue complex ion .Physical And Chemical Properties Analysis

Copper(II) Ionophore IV is a solid substance . More detailed physical and chemical properties may be available in its Safety Data Sheet .Aplicaciones Científicas De Investigación

Cancer Therapy

Copper(II) Ionophores have shown promise in selectively targeting cancer cells. They preferentially induce cuproptosis in cancer cells over normal cells, which could lead to the development of cancer therapies with fewer side effects . The ability to overcome cancer cell resistance and target cancer stem cells is a significant advantage in the ongoing battle against cancer .

Antiobesity Therapeutics

Research has explored the use of Copper Ionophores as novel antiobesity therapeutics. These compounds can modulate body weight and systemic changes associated with high-fat diets. Their potential in treating obesity-related pathologies like hepatic steatosis, hyperglycemia, and hypertriglyceridemia is being investigated .

Environmental Science

In environmental science, Copper(II) Ionophores are used in the development of sensors for detecting copper ions. These sensors are crucial for monitoring copper levels in various environments, ensuring they remain within safe limits to prevent ecological damage .

Analytical Chemistry

Copper(II) Ionophores are integral in creating selective detection systems for copper(II) ions. They are used in ion-selective electrodes and other devices that require high selectivity and sensitivity for copper ions in complex samples . This has applications in both environmental monitoring and industrial processes.

Material Science

In material science, Copper(II) Ionophores are used to create copper-selective membranes and sensors. These materials have applications in the development of smart packaging and monitoring systems that can detect and respond to copper levels .

Pharmacology

Copper(II) Ionophores have pharmacological applications, particularly in the development of drugs targeting diseases like cancer and obesity. They are being studied for their ability to modulate copper levels within cells, which is crucial for various metabolic processes .

Biochemistry

In biochemistry, Copper(II) Ionophores play a role in studying and manipulating copper homeostasis within biological systems. They are used to understand the biochemical pathways involving copper and its role in diseases and metabolic processes .

Mecanismo De Acción

Target of Action

Copper(II) Ionophore IV primarily targets mitochondrial metabolism. It has been recognized as an anticancer drug that induces cuproptosis—a specific form of cell death involving copper ions. Specifically, it affects cancer cells that rely heavily on mitochondrial energy production .

Mode of Action

The compound interacts with its targets by transporting extracellular copper ions into cells. This process is crucial for inducing cuproptosis. By disrupting copper homeostasis, Copper(II) Ionophore IV dysregulates proteostasis within cancer cells, ultimately leading to their demise .

Biochemical Pathways

Mitochondrial metabolism plays a critical role in tumorigenesis, proliferation, metastasis, and drug resistance. Cancer stem cells and drug-resistant cancer cells heavily rely on mitochondrial respiration for energy. Copper(II) Ionophore IV enhances mitochondrial metabolism in these cells, making it a potent anticancer agent .

Pharmacokinetics

The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability. While clinical trials initially yielded mixed results, Copper(II) Ionophore IV has been confirmed as safe for clinical use. Future trials should explore its application in specific cancer types with high mitochondrial metabolism, potentially in combination with other drugs .

Result of Action

Copper(II) Ionophore IV exhibits tremendous toxicity to cancer cells due to its cuproptosis-inducing properties. By disrupting copper transport and mitochondrial function, it triggers molecular and cellular effects that lead to cancer cell death .

Action Environment

Environmental factors, such as copper availability and cellular redox status, influence the compound’s efficacy and stability. Understanding these environmental cues is essential for optimizing Copper(II) Ionophore IV’s therapeutic potential .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

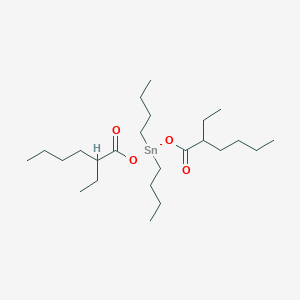

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUESTOLSNRTEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584088 | |

| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) Ionophore IV | |

CAS RN |

849629-03-4 | |

| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)